5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide
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Overview
Description
5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a furan ring, a tert-butylphenoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide typically involves multiple steps, including acylation, nucleophilic substitution, and reduction . The starting materials are commercially available compounds such as 4-fluoro-2-methoxy-5-nitroaniline . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H29NO4 |
---|---|
Molecular Weight |
407.5g/mol |
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H29NO4/c1-25(2,3)19-9-11-20(12-10-19)29-17-21-13-14-23(30-21)24(27)26-16-15-18-7-5-6-8-22(18)28-4/h5-14H,15-17H2,1-4H3,(H,26,27) |
InChI Key |
BOFUQBNJNSJWDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCCC3=CC=CC=C3OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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